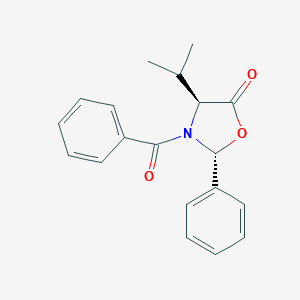
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a benzoyl group, a phenyl group, and a propan-2-yl group attached to an oxazolidinone ring, making it a versatile intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomer with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxazolidinone ring to an amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is used as a chiral auxiliary to induce stereoselectivity in various reactions. It is also employed as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of enzyme inhibitors. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Uniqueness
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is unique due to its specific stereochemistry and the presence of both benzoyl and phenyl groups. These structural features contribute to its versatility in various chemical reactions and its potential applications in different fields. The compound’s ability to act as a chiral auxiliary and its potential biological activity further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C19H19NO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(2R,4S)-3-benzoyl-2-phenyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3/c1-13(2)16-19(22)23-18(15-11-7-4-8-12-15)20(16)17(21)14-9-5-3-6-10-14/h3-13,16,18H,1-2H3/t16-,18+/m0/s1 |
InChI-Schlüssel |
CBMVKEBEKIEDBP-FUHWJXTLSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(benzimidazol-2-ylidene)-3-imino-2-(3-methylphenyl)-1H-pyridazin-6-yl]-(furan-2-yl)methanone](/img/structure/B344356.png)
![1-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344357.png)
![1-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344358.png)
![4-(3-bromophenyl)-2-(2-chlorophenyl)-7-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B344360.png)
![1-[4-(3-bromobenzoyl)-1-(3-methylphenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344364.png)
![3-(4-[1,1'-biphenyl]-4-yl-7-methyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl methyl ether](/img/structure/B344368.png)
![2-(4-Methoxyphenyl)-7-methyl-4-(4-phenylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B344369.png)
![2-(3-Bromophenyl)-7-methyl-4-naphthalen-1-ylpyrazolo[3,4-d]pyridazine](/img/structure/B344371.png)
![1-[1-(4-bromophenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344372.png)
![1-[1-(4-bromophenyl)-4-(1-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344373.png)
![1-[1-(3-bromophenyl)-4-(1-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344374.png)
![1-[4-(4-bromobenzoyl)-1-(3-bromophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344375.png)
![7-(4-Bromophenyl)-3-[(4-bromophenyl)diazenyl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B344377.png)
![3-[(4-Bromophenyl)diazenyl]-7-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B344379.png)
